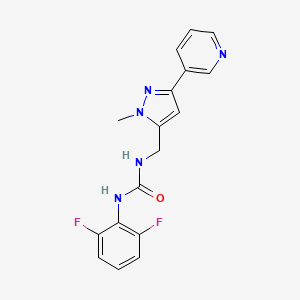

1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N5O/c1-24-12(8-15(23-24)11-4-3-7-20-9-11)10-21-17(25)22-16-13(18)5-2-6-14(16)19/h2-9H,10H2,1H3,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSWJNGGPGFSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NC3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

Formation of the pyrazolyl intermediate: This step involves the reaction of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole with appropriate reagents to form the desired intermediate.

Introduction of the difluorophenyl group: The intermediate is then reacted with a difluorophenyl-containing reagent under specific conditions to introduce the difluorophenyl group.

Formation of the urea moiety: Finally, the compound is treated with a urea-forming reagent to complete the synthesis.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound has potential applications in biological research, particularly in enzyme inhibition and studying protein-ligand interactions. Its structure suggests that it may interact with specific enzymes or receptors, modulating their activity, which is crucial for drug discovery.

Medicine

Preliminary studies indicate that this compound could act as a drug candidate for various diseases. Its structural features suggest possible therapeutic effects, particularly in cancer treatment. For instance, related compounds have shown antiproliferative activity against human cancer cell lines, indicating that this compound may also possess similar properties.

Industry

In industrial applications, the compound can be utilized in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Case Study 1: Antiproliferative Activity

A study investigating the antiproliferative effects of structurally similar compounds demonstrated significant activity against multiple cancer cell lines (NCI-60). The results indicated that modifications to the urea scaffold could enhance biological activity, suggesting that 1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea could also exhibit similar effects when tested .

Case Study 2: Enzyme Inhibition

Research into related pyrazole derivatives has shown promising results in enzyme inhibition studies. These compounds were found to effectively inhibit specific enzymes involved in metabolic pathways relevant to disease progression. Given the structural similarities, it is hypothesized that 1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea may exhibit comparable inhibitory effects .

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,6-Difluorophenyl vs. Other Halogenated Phenyl Groups

- BI95007 (3-(2,6-difluorophenyl)-1-[(pyridin-2-yl)methyl]-1-[(thiophen-3-yl)methyl]urea): Shares the 2,6-difluorophenyl group but incorporates a thiophene moiety instead of pyrazole.

- Compound from (1-(3-(2,6-dimethylphenyl)-5-methyl-isoxazol-4-yl)-3-((6-propan-2-yloxypyridin-3-yl)methyl)urea): Replaces fluorine with methyl groups on the phenyl ring. Methyl substituents decrease electronegativity, weakening hydrogen-bonding interactions with targets like kinases .

Fluorophenyl vs. Non-Halogenated Aromatic Systems

- BI95012 (3-(4-fluorophenyl)-1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide): Uses a mono-fluorinated phenyl group and a carboxamide linker instead of urea. The 4-fluorophenyl orientation may alter binding affinity in kinase pockets compared to the 2,6-difluoro configuration .

Heterocyclic Core Modifications

Pyrazole-Pyridine Hybrid vs. Isoxazole Derivatives

Pyridin-3-yl vs. Pyridin-2-yl Substituents

BI95007’s pyridin-2-yl group positions the nitrogen atom differently, reducing compatibility with enzymes requiring a specific pyridine orientation (e.g., EGFR kinase) compared to pyridin-3-yl .

Pharmacological and Physicochemical Properties

Key Findings :

- Fluorine substitution at the 2,6-positions improves target selectivity over mono- or non-fluorinated analogs .

- Pyridin-3-yl enhances solubility (LogP ~2.8) compared to thiophene (LogP ~3.5) or methyl groups .

Biological Activity

1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is a synthetic organic compound notable for its potential biological activities. Its unique structure integrates a difluorophenyl group, a pyrazolyl group, and a urea moiety, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Difluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Pyrazolyl Group : Known for various biological activities, including anti-inflammatory and anti-cancer properties.

- Urea Moiety : Often involved in hydrogen bonding interactions with biological macromolecules.

The biological activity of 1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, leading to various therapeutic effects.

Therapeutic Applications

Research indicates potential applications in several therapeutic areas:

-

Anti-Cancer Activity :

- The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with significant growth inhibition percentages .

- Studies suggest that modifications at specific positions on the pyrazole ring can enhance or diminish antiproliferative effects, indicating structure-activity relationships that are critical for drug development .

- Anti-Infective Properties :

- Anti-inflammatory Effects :

Case Studies

Several studies have explored the biological activity of related compounds:

These findings highlight the potential of 1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea as a lead compound for further development.

Q & A

Q. What are the optimal synthetic routes for 1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the pyrazole core. The 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl moiety can be synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or via palladium-catalyzed cross-coupling reactions to introduce the pyridinyl group .

- Step 2 : Functionalization with the 2,6-difluorophenyl group. Electrophilic aromatic substitution or Suzuki-Miyaura coupling may be employed, depending on the halogenated precursor .

- Step 3 : Urea linkage formation. Reacting the pyrazole intermediate with 2,6-difluorophenyl isocyanate under anhydrous conditions (e.g., in DMF or THF) ensures efficient coupling. Purification via column chromatography or recrystallization is critical to isolate the urea product .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm substituent positions and urea bond formation. For example, the urea NH protons typically appear as broad singlets near δ 6–7 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguous stereochemistry or conformational preferences, particularly for the pyrazole and pyridinyl moieties .

Q. What solvent systems are recommended for solubility and stability studies?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s urea and aromatic groups.

- Stability testing : Monitor degradation in aqueous buffers (pH 4–9) using HPLC. Include antioxidants (e.g., BHT) in storage solutions to prevent oxidation of the difluorophenyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability. For kinase inhibition studies, use ATP-concentration-matched assays .

- Off-target profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .

- Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to calibrate activity metrics across studies .

Q. What computational strategies predict binding modes of this compound to kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR). Key residues (e.g., hinge-region methionine) often engage the urea carbonyl and pyridinyl nitrogen .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ ns trajectories (AMBER/CHARMM force fields) to assess binding pocket adaptability .

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for fluorine substitutions to optimize affinity .

Q. How can structure-activity relationship (SAR) studies improve potency against resistant kinase mutants?

- Methodological Answer :

- Analog Synthesis : Introduce bioisosteres (e.g., replacing pyridinyl with pyrimidinyl) or modify the urea linker to a thiourea or carbamate to bypass steric hindrance in mutant kinases .

- Covalent Modification : Incorporate electrophilic warheads (e.g., acrylamides) targeting cysteine residues in resistance-conferring mutants (e.g., EGFR T790M) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.